

Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Nitrophenyl)propanoic acid**, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of **3-(4-Nitrophenyl)propanoic acid** is critically supported by a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.^[1]

^1H NMR Data

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.19	d	2H	Ar-H (ortho to NO ₂)
7.45	d	2H	Ar-H (meta to NO ₂)
3.10	t	2H	-CH ₂ -Ar
2.80	t	2H	-CH ₂ -COOH
11.5 (broad)	s	1H	-COOH

¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
178.5	C=O (Carboxylic Acid)
148.2	Ar-C (C-NO ₂)
146.8	Ar-C (quaternary)
129.8	Ar-CH (meta to NO ₂)
124.1	Ar-CH (ortho to NO ₂)
34.7	-CH ₂ -Ar
30.2	-CH ₂ -COOH

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3080	Medium	C-H stretch (Aromatic)
2930	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic Acid)
1520	Strong	N-O asymmetric stretch (Nitro group)
1345	Strong	N-O symmetric stretch (Nitro group)
850	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
195	100	[M] ⁺ (Molecular Ion)
178	40	[M-OH] ⁺
150	25	[M-COOH] ⁺
136	60	[M-CH ₂ COOH] ⁺
106	30	[C ₇ H ₆ N] ⁺
90	20	[C ₆ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-(4-Nitrophenyl)propanoic acid**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **3-(4-Nitrophenyl)propanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[4\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[\[5\]](#)
- Sample Filtration: Filter the solution into a clean 5 mm NMR tube.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[\[1\]](#)

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **3-(4-Nitrophenyl)propanoic acid** in a volatile solvent like methylene chloride.[\[6\]](#)
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[\[6\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[\[6\]](#) A background spectrum of the clean salt plate should be taken first.

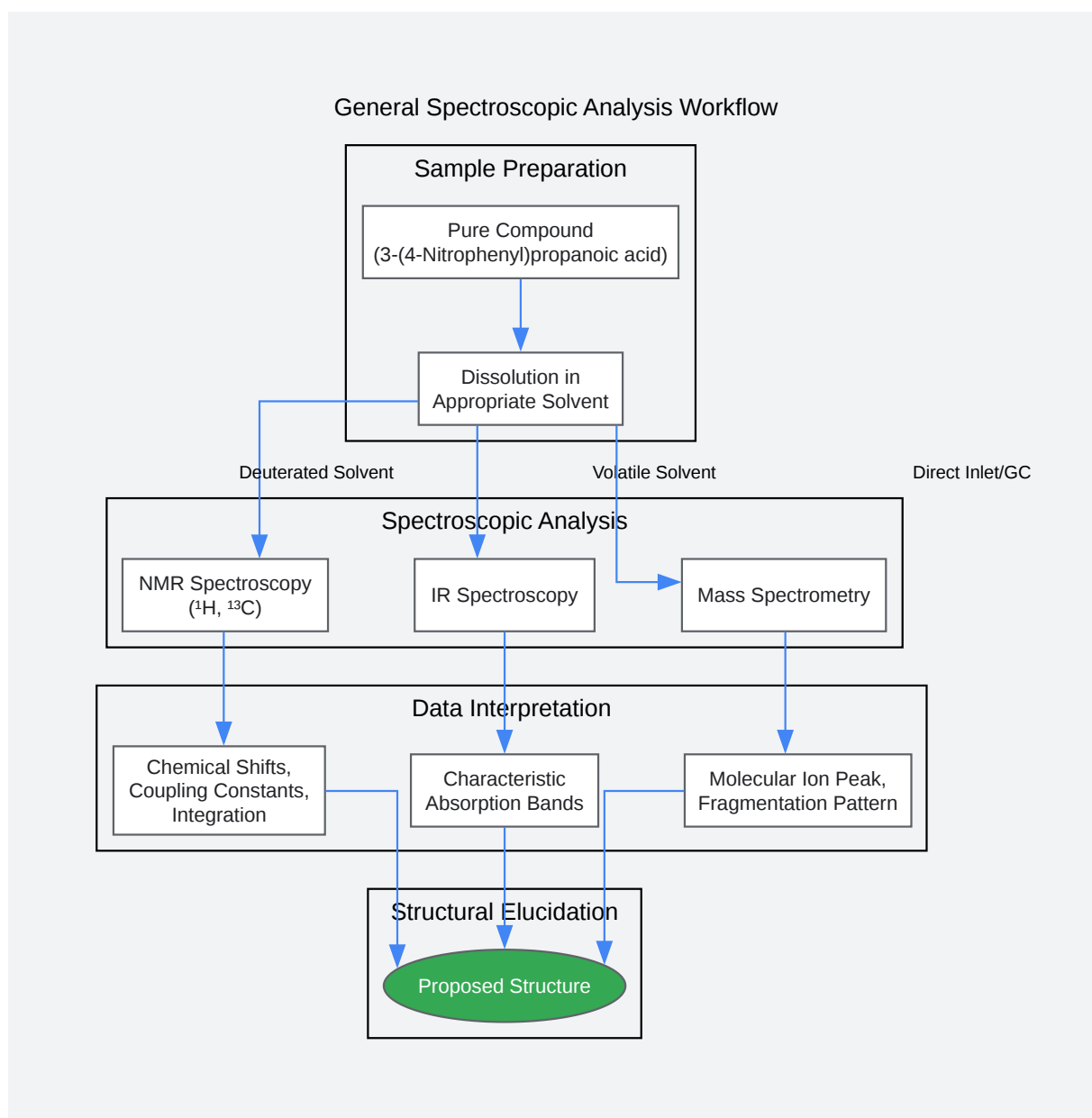
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[\[7\]](#) The sample is vaporized by heating in a vacuum.[\[7\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[\[7\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[3\]](#)

- Detection: A detector records the abundance of each ion, generating the mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like **3-(4-Nitrophenyl)propanoic acid**.



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